
1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one
Vue d'ensemble
Description
1-(1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one, also known as THF-methylpyrazole, is a heterocyclic compound with a pyrazole ring structure. It is a versatile organic molecule that has been used in a variety of applications, from pharmaceuticals to industrial chemistry. THF-methylpyrazole has a wide range of properties, making it an ideal candidate for many different types of research.
Mécanisme D'action
1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-onerazole is an organometallic compound, meaning that it contains both organic and metallic components. The metallic component of the molecule is a pyrazole ring, which is a five-membered ring composed of three carbon atoms and two nitrogen atoms. The organic component of the molecule is the tetrahydrofuran (THF) moiety, which is a cyclic ether composed of four carbon atoms. The pyrazole ring acts as a Lewis acid, while the THF moiety acts as a Lewis base. The combination of these two components allows 1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-onerazole to act as a bifunctional ligand, which can bind to metal ions and form strong complexes.
Biochemical and Physiological Effects
1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-onerazole has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, which have been demonstrated in both in vitro and in vivo studies. Additionally, 1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-onerazole has been shown to have anti-fungal and anti-bacterial activity, as well as the ability to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-onerazole has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is very stable, making it an ideal candidate for many different types of research. Additionally, it has a wide range of biochemical and physiological effects, making it a versatile tool for researchers. However, there are some limitations to its use in laboratory experiments. It is a relatively large molecule, making it difficult to synthesize in large quantities. Additionally, its bifunctional nature can make it difficult to control the precise effects of the molecule in a laboratory setting.
Orientations Futures
There are a number of potential future directions for research involving 1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-onerazole. It could be used as a tool for the synthesis of new pharmaceuticals or agrochemicals. Additionally, it could be used to develop new metal-organic frameworks for use in materials science. It could also be used to further explore its biochemical and physiological effects, such as its antioxidant, anti-inflammatory, and anti-cancer properties. Finally, it could be used to develop new methods for synthesizing and controlling the effects of 1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-onerazole in a laboratory setting.
Applications De Recherche Scientifique
1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-onerazole has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of metal-organic frameworks, which are widely used in materials science.
Propriétés
IUPAC Name |
1-[1-(oxolan-3-ylmethyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(13)10-4-11-12(6-10)5-9-2-3-14-7-9/h4,6,9H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMZCSWXWAGZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,4-dichlorophenyl)methyl]cyclobutanamine](/img/structure/B1467480.png)

![N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1467482.png)
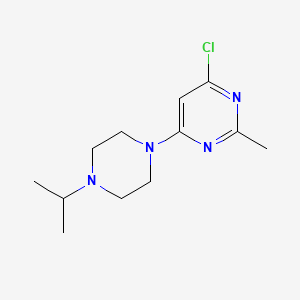

![methyl({3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467488.png)
![methyl[3-(1-propyl-1H-pyrazol-4-yl)propyl]amine](/img/structure/B1467489.png)
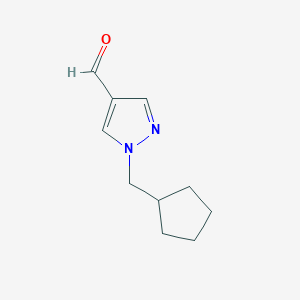

![[1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467494.png)
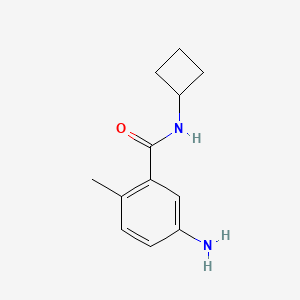
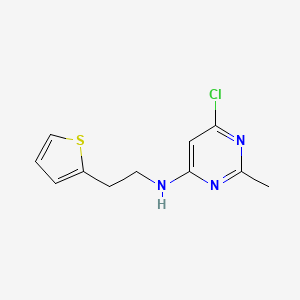
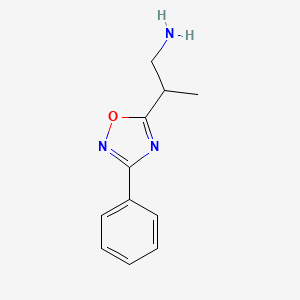
![1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467500.png)